2,4,5-Trimethoxybenzaldehyde
Overview
Description
2,4,5-Trimethoxybenzaldehyde, also known as this compound, is an organic compound with the molecular formula C10H12O4. It is a white to pale yellow crystalline solid with a spicy odor and taste. This compound is naturally found in the roots, seeds, and leaves of certain plants, such as carrots (Daucus carota L.) and the rhizomes of Acorus tatarinowii .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trimethoxybenzaldehyde can be synthesized through various methods. One common synthetic route involves the methylation of 2,4,5-trihydroxybenzaldehyde using dimethyl sulfate in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or methanol .
Industrial Production Methods
Industrial production of asarylaldehyde often involves the extraction of the compound from natural sources, such as the roots and seeds of plants like carrots. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxybenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: 2,4,5-trimethoxybenzoic acid
Reduction: 2,4,5-trimethoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
2,4,5-Trimethoxybenzaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
2,4,5-Trimethoxybenzaldehyde exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, asarylaldehyde reduces the production of these inflammatory mediators, thereby exhibiting anti-inflammatory properties . The molecular targets and pathways involved include the down-regulation of adipogenic signaling molecules and transcription factors such as MAP kinase kinase (MEK), extracellular signal-regulated kinase (ERK), and peroxisome proliferator-activated receptor (PPAR)γ .
Comparison with Similar Compounds
2,4,5-Trimethoxybenzaldehyde can be compared with other similar compounds, such as:
Vanillin: Both compounds contain a methoxy-substituted benzaldehyde structure, but vanillin has a hydroxyl group at the para position instead of a methoxy group.
Syringaldehyde: Similar to asarylaldehyde, syringaldehyde has three methoxy groups on the benzene ring, but they are positioned differently.
Veratraldehyde: This compound has two methoxy groups at the 3 and 4 positions, making it structurally similar to asarylaldehyde.
This compound is unique due to its specific substitution pattern and its natural occurrence in certain plants, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2,4,5-trimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJBQAYHSQIQRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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DSSTOX Substance ID |
DTXSID1022217 | |
Record name | 2,4,5-Trimethoxybenzaldehyde | |
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Molecular Weight |
196.20 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2,4,5-trimethoxybenzaldehyde is a beige powder. (NTP, 1992), Beige solid; [CAMEO] White to pale brown solid; [MSDSonline], Solid | |
Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Record name | 2,4,5-Trimethoxybenzaldehyde | |
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Record name | 2,4,5-Trimethoxybenzaldehyde | |
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Boiling Point |
284 °F at 4 mmHg (Sublimes) (NTP, 1992) | |
Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in water, ethyl ether, chloroform, ligroin | |
Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Vapor Pressure |
0.00113 [mmHg] | |
Record name | 2,4,5-Trimethoxybenzaldehyde | |
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CAS No. |
4460-86-0 | |
Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Record name | 2,4,5-Trimethoxybenzaldehyde | |
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Record name | 2,4,5-TRIMETHOXYLBENZALDEHYDE | |
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Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Record name | 2,4,5-Trimethoxybenzaldehyde | |
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Melting Point |
234 to 237 °F (NTP, 1992), 114 °C | |
Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |
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Record name | 2,4,5-Trimethoxybenzaldehyde | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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